molecular formula C25H22ClN3O3 B2816782 1-benzyl-3-(benzyloxy)-N-(5-chloro-2-methoxyphenyl)-1H-pyrazole-4-carboxamide CAS No. 1014066-91-1

1-benzyl-3-(benzyloxy)-N-(5-chloro-2-methoxyphenyl)-1H-pyrazole-4-carboxamide

Cat. No. B2816782
CAS RN: 1014066-91-1
M. Wt: 447.92
InChI Key: WXSOCMRGMRNZLC-UHFFFAOYSA-N
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Description

1-benzyl-3-(benzyloxy)-N-(5-chloro-2-methoxyphenyl)-1H-pyrazole-4-carboxamide, also known as BCP, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. BCP belongs to the class of pyrazole carboxamides and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Scientific Research Applications

Synthesis and Characterization

The compound of interest, 1-benzyl-3-(benzyloxy)-N-(5-chloro-2-methoxyphenyl)-1H-pyrazole-4-carboxamide, is related to a class of chemicals that have been the subject of various synthetic and characterization studies. For instance, the synthesis of related pyrazole derivatives has been explored, where different functionalization reactions have led to the formation of novel compounds with potential applications in various fields, including medicinal chemistry. These synthesis processes often involve reactions with various disubstituted urea, alcohol derivatives, and aromatic compounds, leading to a diverse array of pyrazole-based structures (Korkusuz, Yıldırım, & Albayrak, 2013).

Antimicrobial Activity

Some pyrazole derivatives have been evaluated for their antimicrobial activities, showing efficacy against a range of bacteria and yeasts. This indicates the potential for the compound , given its structural similarities, to possess antimicrobial properties, which could be valuable in the development of new antibacterial and antifungal agents (Korkusuz, Yıldırım, & Albayrak, 2013).

Anticancer Potential

Related research into pyrazole derivatives has also included the investigation of their cytotoxic activities against cancer cell lines, such as Ehrlich Ascites Carcinoma (EAC) cells. The synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their subsequent reaction to form pyrazolo[1,5-a]pyrimidine derivatives highlight the potential for structural manipulation to enhance anticancer activity (Hassan, Hafez, & Osman, 2014).

Herbicidal Applications

Additionally, certain 3-(substituted alkoxy)pyrazole-4-carboxamide derivatives, closely related to the compound of interest, have demonstrated significant herbicidal activity against various weeds, with a particular efficacy in rice cultivation. This suggests potential agricultural applications for these compounds, where they could be used to enhance crop protection and yield (Ohno et al., 2004).

properties

IUPAC Name

1-benzyl-N-(5-chloro-2-methoxyphenyl)-3-phenylmethoxypyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O3/c1-31-23-13-12-20(26)14-22(23)27-24(30)21-16-29(15-18-8-4-2-5-9-18)28-25(21)32-17-19-10-6-3-7-11-19/h2-14,16H,15,17H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSOCMRGMRNZLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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